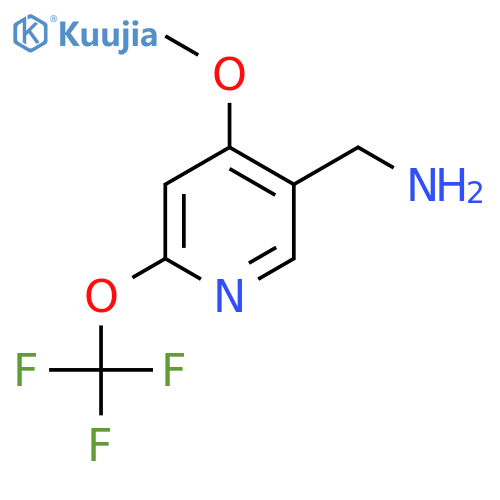Cas no 1806089-08-6 (5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine)

1806089-08-6 structure
商品名:5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine
CAS番号:1806089-08-6
MF:C8H9F3N2O2
メガワット:222.164472341537
CID:4931377
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H9F3N2O2/c1-14-6-2-7(15-8(9,10)11)13-4-5(6)3-12/h2,4H,3,12H2,1H3
- InChIKey: RTISPIUPFPBFAQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(=C(C=N1)CN)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 201
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 57.4
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022002109-500mg |
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine |
1806089-08-6 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A022002109-1g |
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine |
1806089-08-6 | 97% | 1g |
$1,764.00 | 2022-04-01 | |
| Alichem | A022002109-250mg |
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine |
1806089-08-6 | 97% | 250mg |
$693.60 | 2022-04-01 |
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1806089-08-6 (5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine) 関連製品
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
